Methylphenylmalonic acid

Description

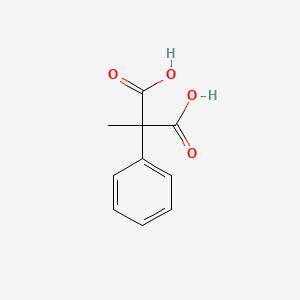

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-phenylpropanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-10(8(11)12,9(13)14)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWBCMGFBNMOMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4371-02-2 | |

| Record name | 2-Methyl-2-phenylpropanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4371-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Introduction: Situating Methylphenylmalonic Acid in Modern Chemistry

An In-depth Technical Guide to Methylphenylmalonic Acid (CAS 4371-02-2)

Authored for Researchers, Scientists, and Drug Development Professionals

Methylphenylmalonic acid (CAS 4371-02-2), systematically named 2-methyl-2-phenylpropanedioic acid, is a dicarboxylic acid derivative of significant interest in synthetic organic chemistry and medicinal chemistry.[1][2] Its structure, which combines a malonic acid backbone with both a methyl and a phenyl substituent on the alpha-carbon, provides a unique scaffold for creating complex molecular architectures. While its parent compound, malonic acid, is a fundamental building block in the well-established malonic ester synthesis[3], the introduction of the phenyl and methyl groups imparts distinct steric and electronic properties.

This guide provides a comprehensive technical overview of Methylphenylmalonic acid, moving from its core chemical and physical properties to its synthesis, analytical characterization, and potential applications. The content is structured to provide not just data, but also the scientific rationale behind the methodologies, empowering researchers to leverage this compound's full potential in their work.

Part 1: Core Physicochemical and Structural Properties

The foundational properties of a molecule dictate its behavior in both reactive and biological systems. Methylphenylmalonic acid's characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 4371-02-2 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |

| Molecular Weight | 194.18 g/mol | [1] |

| IUPAC Name | 2-methyl-2-phenylpropanedioic acid | [1] |

| Synonyms | Methyl(phenyl)malonic acid | [1][2] |

| Canonical SMILES | CC(C1=CC=CC=C1)(C(=O)O)C(=O)O | [1] |

| InChIKey | XIWBCMGFBNMOMY-UHFFFAOYSA-N | [1] |

| Exact Mass | 194.05790880 Da | [1] |

| Polar Surface Area | 74.6 Ų | [1] |

| Computed XLogP3 | 0.8 | [1] |

Table 1: Key identifiers and computed physicochemical properties of Methylphenylmalonic acid.

The presence of two carboxylic acid groups makes the molecule polar and acidic. Malonic acid itself has pKa values of 2.83 and 5.69; the substituents on the alpha-carbon in Methylphenylmalonic acid will modulate these values.[4] This dicarboxylic nature is central to its utility in forming esters, amides, and serving as a ligand in the formation of metal-organic frameworks (MOFs).[5]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of substituted malonic acids is a cornerstone of organic chemistry. A logical and robust approach for synthesizing Methylphenylmalonic acid is through a modification of the classical malonic ester synthesis.[3] This pathway offers high control and proceeds through well-understood mechanistic steps.

Generalized Synthetic Workflow

The synthesis involves the sequential alkylation of a malonate ester, followed by hydrolysis and decarboxylation (though decarboxylation is avoided to yield the final product). For Methylphenylmalonic acid, a two-step alkylation is required.

Caption: Generalized workflow for the synthesis of Methylphenylmalonic Acid.

Detailed Experimental Protocol (Generalized)

This protocol is a representative procedure based on established methods for malonic ester synthesis and hydrolysis.[3][4][6]

Step 1: Synthesis of Diethyl Phenylmalonate

-

Reactor Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel.

-

Base Preparation: Dissolve sodium metal in absolute ethanol under a nitrogen atmosphere to prepare sodium ethoxide.

-

Enolate Formation: Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature. The alpha-protons of diethyl malonate are acidic (pKa ≈ 13), allowing for complete deprotonation by the ethoxide base.[3]

-

Arylation: Add a suitable phenylating agent, such as bromobenzene, along with a palladium catalyst (e.g., Pd(PPh₃)₄) for a cross-coupling reaction. Alternatively, older methods might use harsher conditions.[6]

-

Reaction & Workup: Reflux the mixture until TLC or GC-MS analysis indicates the consumption of the starting material. Cool the reaction, neutralize with dilute acid, and extract the product with diethyl ether. Purify via column chromatography.

Step 2: Methylation of Diethyl Phenylmalonate

-

Second Enolate Formation: Dissolve the purified diethyl phenylmalonate in ethanol and treat it with one equivalent of sodium ethoxide to deprotonate the remaining acidic alpha-proton.

-

Alkylation: Add methyl iodide (CH₃I) dropwise to the enolate solution. The reaction proceeds via an Sₙ2 mechanism.

-

Workup: After the reaction is complete, perform an aqueous workup as described in Step 1 to isolate diethyl methylphenylmalonate.

Step 3: Hydrolysis to Methylphenylmalonic Acid

-

Saponification: Reflux the diethyl methylphenylmalonate from Step 2 with an excess of aqueous sodium hydroxide. This hydrolyzes the ester groups to carboxylates.

-

Acidification: After cooling the reaction mixture, carefully acidify it with concentrated HCl until the pH is approximately 1-2.[4] This protonates the carboxylate groups, causing the dicarboxylic acid to precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) can be performed for further purification.

Part 3: Analytical Characterization

Unambiguous identification and purity assessment are critical. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific experimental spectra for CAS 4371-02-2 are not publicly available, a predicted spectrum can be derived from known chemical shift values of similar structures.[7][8][9]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~10-13 | Broad Singlet | 2H | Carboxylic acid (-COOH) |

| ¹H | ~7.2-7.5 | Multiplet | 5H | Phenyl group (Ar-H) |

| ¹H | ~1.5-1.7 | Singlet | 3H | Methyl group (-CH₃) |

| ¹³C | ~175-180 | Singlet | - | Carboxylic acid (-C OOH) |

| ¹³C | ~135-140 | Singlet | - | Quaternary aromatic carbon (Ar-C ) |

| ¹³C | ~125-130 | Singlet | - | Aromatic carbons (Ar-C H) |

| ¹³C | ~50-60 | Singlet | - | Quaternary alpha-carbon (-C (Ph)(CH₃)-) |

| ¹³C | ~20-25 | Singlet | - | Methyl carbon (-C H₃) |

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for Methylphenylmalonic acid.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition. For a polar, non-volatile molecule like Methylphenylmalonic acid, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is the method of choice.[10][11]

Expected Ionization: In negative ion mode (ESI-), the molecule is expected to readily lose a proton to form the [M-H]⁻ ion.

-

Predicted m/z: 193.0506 (for C₁₀H₉O₄⁻)

Analytical Workflow: LC-MS/MS for Quantification The analysis of dicarboxylic acids in complex matrices (e.g., for metabolic studies) often requires robust separation and detection methods to distinguish them from structural isomers.[11][12]

Caption: Typical LC-MS/MS workflow for the analysis of Methylphenylmalonic Acid.

Protocol: LC-MS/MS Method Development

-

Sample Preparation: For analysis from a reaction mixture or biological matrix, a sample cleanup is necessary. This can involve protein precipitation with acetonitrile, followed by solid-phase extraction (SPE) using a weak anion exchange (WAX) cartridge to isolate acidic compounds.[11][13]

-

Chromatography: Use a reversed-phase column (e.g., C18) with a gradient elution.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Rationale: The formic acid aids in protonation for better peak shape and ionization efficiency. A gradient from high aqueous to high organic content is used to elute compounds based on polarity.[14]

-

-

Mass Spectrometry:

-

Ionization: ESI in negative mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves selecting the precursor ion ([M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. A likely fragmentation would be the loss of CO₂ (44 Da), resulting in a transition of m/z 193.1 → 149.1.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[15]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700-1725 (strong) | C=O stretch | Carboxylic Acid |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1210-1320 | C-O stretch | Carboxylic Acid |

Table 3: Expected characteristic IR absorption bands for Methylphenylmalonic acid.[16][17]

Part 4: Applications in Drug Discovery and Development

The structural features of Methylphenylmalonic acid make it a valuable precursor in the synthesis of pharmaceuticals and bioactive molecules.[18]

-

Scaffold for Heterocyclic Synthesis: The two carboxylic acid groups can be readily converted to esters, amides, or acid chlorides, which can then undergo cyclization reactions to form a variety of heterocyclic systems. These heterocyclic cores are prevalent in many drug classes.

-

Pro-drug Design: The carboxylic acid moieties can be esterified to create pro-drugs with enhanced lipophilicity, potentially improving membrane permeability and oral bioavailability. These esters can then be hydrolyzed in vivo by esterases to release the active parent compound.

-

Building Block for Complex Molecules: Phenylmalonic acid derivatives have historically been key intermediates in the synthesis of barbiturates like phenobarbital.[18] Methylphenylmalonic acid can similarly serve as a starting point for creating compounds with a quaternary center, a common feature in many complex natural products and synthetic drugs. Recent research has also highlighted the use of malonic acid derivatives in the development of novel anti-HIV agents.[19]

-

Ligands for Metal-Organic Frameworks (MOFs): Dicarboxylic acids are fundamental building blocks (linkers) for MOFs. MOFs are highly porous materials being extensively investigated for advanced drug delivery applications, offering high drug loading capacities and controlled release profiles.[5][20] The specific structure of Methylphenylmalonic acid could be used to fine-tune the pore size, geometry, and chemical environment within a MOF designed for a specific therapeutic agent.

Part 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. While a specific, comprehensive toxicological profile for Methylphenylmalonic acid is not available, data from related compounds like methylmalonic acid and general safety practices for acidic organic compounds provide guidance.[21][22]

-

General Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[22][23] Avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[24][25][26]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid generating and inhaling dust.[27]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[25]

-

Disposal: Dispose of in accordance with local, state, and federal regulations. This may involve dissolving in a combustible solvent and incinerating in a licensed facility.[22]

Conclusion

Methylphenylmalonic acid (CAS 4371-02-2) is a strategically important chemical building block. Its synthesis is achievable through well-established organic chemistry principles, and its characterization relies on standard analytical techniques. The true value of this compound lies in its potential as a versatile precursor for the synthesis of complex, high-value molecules, particularly within the pharmaceutical and materials science sectors. For the drug development professional, it offers a unique scaffold that combines acidity, aromaticity, and a stable quaternary center, opening avenues for the design of novel therapeutics and advanced drug delivery systems.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13725039, Methyl(phenyl)malonic acid. Retrieved from [Link].

-

LookChemicals (n.d.). 4371-02-2, METHYLPHENYLMALONIC ACID. Retrieved from [Link].

-

MBL International Corporation (2016). SAFETY DATA SHEET. Retrieved from [Link].

-

Stokking, R., et al. (2012). Radioiodinated Phenylalkyl Malonic Acid Derivatives as pH-Sensitive SPECT Tracers. PLoS ONE, 7(6), e38323. Retrieved from [Link].

-

Zhang, Y., et al. (2014). An LC-MS/MS method for serum methylmalonic acid suitable for monitoring vitamin B12 status in population surveys. Clinica Chimica Acta, 434, 42-48. Retrieved from [Link].

-

INDOFINE Chemical Company, Inc. (n.d.). SAFETY DATA SHEET. Retrieved from [Link].

-

MSACL (n.d.). An HPLC-MS/MS Method for the Quantification of Serum Methylmalonic Acid (MMA). Retrieved from [Link].

- Google Patents (2024). CN113321583B - Preparation method and application of 2, 6-diethyl-4-methylphenyl malonic acid diester.

-

Kushnir, M. M., et al. (2006). Analysis of methylmalonic acid in plasma by liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 52(4), 635-641. Retrieved from [Link].

-

R.S. Hughes (2017). SAFETY DATA SHEET. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 487, Methylmalonic acid. Retrieved from [Link].

-

Awais, M. H., et al. (2025). Method Development and Validation of Methylmalonic Acid by Liquid Chromatography / Mass Spectrometry. Pakistan Armed Forces Medical Journal, 75(Suppl-5), S812-S816. Retrieved from [Link].

-

D'Cunha, R., & Gogu, G. R. (2024). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. Metabolites, 14(5), 263. Retrieved from [Link].

- Google Patents (1959). US2881209A - Preparation of phenylmalonic acid.

-

BDMAEE (2025). Applications of temed in the pharmaceutical industry to accelerate drug development processes. Retrieved from [Link].

-

SpectraBase (n.d.). {[o-(N-methylacetamido)phenyl]hydrazono}malonic acid, diethyl ester - Optional[13C NMR]. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75791, Phenylmalonic acid. Retrieved from [Link].

-

Bakr, A., et al. (2021). Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation. Pharmaceutical Sciences, 27(4), 548-558. Retrieved from [Link].

-

Cheméo (n.d.). Chemical Properties of Methylmalonic acid (CAS 516-05-2). Retrieved from [Link].

-

Royal Society of Chemistry (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 14, 18324-18343. Retrieved from [Link].

-

Wikipedia (n.d.). Methylmalonic acid. Retrieved from [Link].

-

Krawczyk, H., & Gradowska, W. (2007). 1H NMR spectra of methylcitric acid in urine. Journal of Inherited Metabolic Disease, 30(2), 263. Retrieved from [Link].

-

ResearchGate (n.d.). IR spectra of mellitic acid (top) and irradiated mellitic acid sample... Retrieved from [Link].

-

NIST (n.d.). Methylphosphonic acid - Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link].

-

National Center for Biotechnology Information (2022). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. ACS Applied Materials & Interfaces, 14(43), 48459-48474. Retrieved from [Link].

-

Pharmaceuticals and Medical Devices Agency (PMDA) (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link].

-

MDPI (2022). Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review. Molecules, 27(2), 549. Retrieved from [Link].

-

ResearchGate (n.d.). Infrared spectra of the phytic acid, phytic acid Mn(II) and Co(II)... Retrieved from [Link].

Sources

- 1. Methyl(phenyl)malonic acid | C10H10O4 | CID 13725039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4371-02-2,METHYLPHENYLMALONIC ACID [lookchemicals.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Radioiodinated Phenylalkyl Malonic Acid Derivatives as pH-Sensitive SPECT Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. US2881209A - Preparation of phenylmalonic acid - Google Patents [patents.google.com]

- 7. Phenylmalonic acid(2613-89-0) 1H NMR spectrum [chemicalbook.com]

- 8. NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H NMR spectra of methylcitric acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. msacl.org [msacl.org]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. An LC-MS/MS method for serum methylmalonic acid suitable for monitoring vitamin B12 status in population surveys - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of methylmalonic acid in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pafmj.org [pafmj.org]

- 15. pmda.go.jp [pmda.go.jp]

- 16. researchgate.net [researchgate.net]

- 17. Malonic acid(141-82-2) IR Spectrum [m.chemicalbook.com]

- 18. Buy Phenylmalonic acid | 2613-89-0 [smolecule.com]

- 19. Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mblbio.com [mblbio.com]

- 22. bio.vu.nl [bio.vu.nl]

- 23. Phenylmalonic acid | C9H8O4 | CID 75791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. indofinechemical.com [indofinechemical.com]

- 25. fishersci.de [fishersci.de]

- 26. static.rshughes.com [static.rshughes.com]

- 27. tcichemicals.com [tcichemicals.com]

Uses of alpha-methyl-alpha-phenylmalonic acid in organic synthesis

An In-depth Technical Guide to the Uses of α-Methyl-α-phenylmalonic Acid in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Foreword

α-Methyl-α-phenylmalonic acid, a disubstituted derivative of malonic acid, represents a cornerstone in modern synthetic chemistry, particularly in the realm of asymmetric synthesis. Its unique structural architecture, featuring a quaternary α-carbon, unlocks a diverse range of synthetic transformations. This guide provides an in-depth exploration of the applications of α-methyl-α-phenylmalonic acid, offering insights into the mechanistic underpinnings of its reactivity and providing actionable protocols for its use in the laboratory. The content herein is curated for researchers, scientists, and professionals in drug development who seek to leverage this versatile building block in their synthetic endeavors.

Structural and Physicochemical Profile

α-Methyl-α-phenylmalonic acid, with the IUPAC name 2-methyl-2-phenylpropanedioic acid, is a white crystalline solid.[1] The presence of two carboxylic acid functionalities and a stereocenter at the α-position dictates its chemical behavior and utility in organic synthesis.

| Property | Value |

| IUPAC Name | 2-methyl-2-phenylpropanedioic acid |

| Molecular Formula | C10H10O4 |

| Molecular Weight | 194.18 g/mol [1] |

| CAS Number | 516-05-2[2] |

The key to its utility lies in the acidity of the carboxyl protons and the steric environment around the chiral center, which can be exploited in various synthetic strategies.

Caption: Chemical structure of α-methyl-α-phenylmalonic acid.

Core Applications in Asymmetric Synthesis

The primary utility of α-methyl-α-phenylmalonic acid lies in its role as a precursor to chiral molecules. The following sections detail its most significant applications.

Enzymatic Enantioselective Decarboxylation

One of the most powerful applications of α-methyl-α-phenylmalonic acid is its use in enzymatic decarboxylation to produce optically pure α-phenylpropionic acid and its derivatives.[3][4][5] This transformation is catalyzed by the enzyme arylmalonate decarboxylase (AMDase), originally isolated from Bordetella bronchiseptica.[3]

The wild-type AMDase exhibits strict (R)-selectivity, meaning it selectively removes one of the two carboxyl groups to yield the (R)-enantiomer of the corresponding mono-acid.[3] This high degree of enantioselectivity is a significant advantage over traditional chemical methods, which often require chiral auxiliaries or resolving agents.[6][7][8]

Mechanism of Action: The enzymatic reaction proceeds through the formation of an enediolate intermediate after the initial decarboxylation.[3] The stereochemical outcome is determined by the specific binding orientation of the substrate within the enzyme's active site. The phenyl group occupies a large, solvent-accessible pocket, while the smaller methyl group is oriented in a more sterically constrained region, dictating which carboxyl group is eliminated.[3]

Sources

- 1. Methyl(phenyl)malonic acid | C10H10O4 | CID 13725039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methylmalonic acid - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Arylmalonate Decarboxylase—A Versatile Biocatalyst for the Synthesis of Optically Pure Carboxylic Acids [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]

The Solubility Profile of Methylphenylmalonic Acid: A Theoretical and Practical Guide for Researchers

An In-depth Technical Guide

Abstract

Methylphenylmalonic acid (MPMA) is a dicarboxylic acid derivative with a molecular structure that presents unique and challenging solubility characteristics. Its amphiphilic nature, stemming from polar carboxylic acid moieties and a non-polar phenyl ring, dictates its behavior across a spectrum of solvent systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of MPMA's solubility is paramount for successful synthesis, purification, formulation, and analytical method development. This technical guide provides a foundational theoretical framework for predicting the solubility of MPMA, detailed experimental protocols for its empirical determination, and insights into practical applications such as purification by recrystallization. By integrating molecular structure analysis with field-proven methodologies, this document serves as an essential resource for scientists working with this and structurally related compounds.

Introduction to Methylphenylmalonic Acid

Methylphenylmalonic acid, systematically named 2-methyl-2-phenylpropanedioic acid, is an organic compound with the chemical formula C₁₀H₁₀O₄.[1] Its structure is characterized by a central carbon atom bonded to a methyl group, a phenyl group, and two carboxylic acid functional groups.

The physical and chemical properties of MPMA, particularly its solubility, are a direct consequence of this unique arrangement. The dual carboxylic acid groups can act as both hydrogen bond donors and acceptors, while the phenyl and methyl groups introduce a significant non-polar, hydrophobic character.[1][2] This structural duality makes predicting its solubility non-trivial and necessitates empirical testing for practical applications. In fields like medicinal chemistry and materials science, controlling the solubility of such molecules is critical for reaction kinetics, controlling crystallization, and developing effective delivery systems.[3][4]

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[5] For methylphenylmalonic acid, its solubility is a competitive interplay between the polar and non-polar functionalities within its structure.

Molecular Structure and Polarity Analysis

The key to understanding MPMA's solubility lies in dissecting its molecular components:

-

Carboxyl Groups (-COOH): These two groups are highly polar and capable of forming strong hydrogen bonds with polar solvents.[6] The presence of both a hydroxyl (-OH) group (a hydrogen bond donor) and a carbonyl (C=O) group (a hydrogen bond acceptor) allows for extensive interactions with protic solvents like water and alcohols, as well as polar aprotic solvents like DMSO.[2][7]

-

Phenyl Group (C₆H₅-): This aromatic ring is large, non-polar, and hydrophobic. It contributes significantly to the molecule's solubility in less polar organic solvents like benzene, toluene, and ethers through van der Waals interactions.[5]

-

Methyl Group (-CH₃): This alkyl group is also non-polar and hydrophobic, further decreasing the molecule's affinity for water.[8]

This combination results in a molecule with a significant topological polar surface area (74.6 Ų) but also a substantial non-polar framework.[1] Therefore, MPMA is expected to exhibit limited solubility in highly polar solvents like water and non-polar solvents like hexane, but show enhanced solubility in solvents of intermediate polarity or those with a strong capacity for hydrogen bonding.

The Role of Solvent Polarity

Solvents can be broadly categorized based on their polarity. The solubility of MPMA is expected to vary significantly across these categories. A solvent's relative polarity can be a useful guide for initial screening.[9]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While the carboxyl groups of MPMA will interact favorably with these solvents, the large non-polar phenyl group will disrupt the solvent's hydrogen-bonding network, likely leading to low to moderate solubility.[10]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have large dipole moments and can act as hydrogen bond acceptors but not donors. Solvents like DMSO are particularly effective at dissolving carboxylic acids because they can solvate the acidic protons without competing as hydrogen bond donors.[11] High solubility is often observed in these systems.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The phenyl group of MPMA will interact favorably, but the highly polar carboxyl groups will be poorly solvated, leading to very low solubility.[5] Carboxylic acids often form hydrogen-bonded dimers in non-polar solvents, which can further limit dissolution.[2]

Experimental Solubility Assessment

Theoretical predictions provide a valuable starting point, but empirical determination is essential for obtaining accurate and actionable data. The following protocols outline robust methods for both qualitative and quantitative solubility assessment.

Rationale for Solvent Selection in Screening

A well-designed solubility screen should include a diverse set of solvents to probe the full range of intermolecular interactions. A recommended primary screening panel would include representatives from each major class:

-

Water (Polar Protic, Aqueous)

-

Methanol (Polar Protic, Alcohol)

-

Ethanol (Polar Protic, Alcohol)

-

Acetone (Polar Aprotic)

-

Ethyl Acetate (Intermediate Polarity)

-

Acetonitrile (Polar Aprotic)

-

Dimethyl Sulfoxide (DMSO) (Polar Aprotic)

-

Dichloromethane (DCM) (Slightly Polar)

-

Toluene (Non-Polar, Aromatic)

-

Hexane (Non-Polar, Aliphatic)

This selection provides a broad polarity range and different hydrogen bonding capabilities, allowing for a comprehensive solubility profile to be established.[9][12]

Experimental Protocol: Qualitative Solubility Determination

This rapid method is used to classify the solubility of MPMA into categories such as "soluble," "sparingly soluble," or "insoluble."

Methodology:

-

Preparation: Weigh approximately 25 mg of methylphenylmalonic acid into a small, clear glass vial (e.g., 4 mL).

-

Solvent Addition: Add the selected solvent in incremental portions. Begin by adding 0.25 mL of the solvent.[13]

-

Agitation: Cap the vial and agitate vigorously using a vortex mixer for 60 seconds.

-

Observation: Visually inspect the vial against a dark background. If the solid has completely dissolved, the compound is classified as "very soluble."

-

Incremental Addition: If the solid is not fully dissolved, add another 0.25 mL of solvent (total volume 0.50 mL) and repeat step 3.

-

Further Increments: Continue adding solvent in 0.50 mL increments up to a total volume of 2.5 mL, vortexing for 60 seconds after each addition.[14]

-

Classification:

-

Soluble: Dissolves completely in ≤ 1.0 mL.

-

Sparingly Soluble: Dissolves partially or completely between 1.0 mL and 2.5 mL.

-

Insoluble: A significant portion of the solid remains undissolved after adding 2.5 mL.

-

Experimental Protocol: Quantitative Equilibrium Shake-Flask Method

This is the gold-standard method for determining the precise equilibrium solubility of a compound.[15]

Methodology:

-

Sample Preparation: Add an excess amount of methylphenylmalonic acid to a vial containing a known volume (e.g., 2.0 mL) of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a shaker or rotator bath set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is fully saturated.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the sample at a high speed to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter (compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

-

Quantification:

-

Gravimetric Analysis: Accurately weigh the vial containing the filtered supernatant. Carefully evaporate the solvent under a stream of nitrogen or in a vacuum oven. Once the solvent is fully removed, re-weigh the vial. The mass of the dissolved solid can be determined by the difference in weight.

-

Chromatographic Analysis (HPLC): Dilute an accurate aliquot of the filtered supernatant with a suitable mobile phase. Quantify the concentration of MPMA against a pre-prepared calibration curve using a validated HPLC method.

-

-

Calculation: Express the solubility in mg/mL or mol/L based on the mass of the dissolved solid and the volume of the solvent used.

Illustrative Data and Interpretation

While extensive quantitative data for methylphenylmalonic acid is not widely published, we can construct an illustrative solubility table based on the theoretical principles discussed. This hypothetical data serves as a guide for what a researcher might expect to find.

Table 1: Illustrative Solubility of Methylphenylmalonic Acid at 25 °C

| Solvent | Solvent Class | Relative Polarity[9] | Expected Solubility (mg/mL) | Rationale |

| Hexane | Non-Polar | 0.009 | < 0.1 | Poor solvation of polar carboxyl groups. |

| Toluene | Non-Polar | 0.099 | 1 - 5 | Favorable interaction with phenyl group, but poor carboxyl solvation. |

| Diethyl Ether | Non-Polar | 0.117 | 2 - 10 | Some polarity and H-bond accepting ability improves solubility over alkanes. |

| Ethyl Acetate | Intermediate | 0.228 | 20 - 50 | Balanced polarity and H-bond acceptance solvates both ends of the molecule moderately well. |

| Acetone | Polar Aprotic | 0.355 | 100 - 200 | Strong dipole and H-bond acceptor, but less effective than DMSO. |

| Methanol | Polar Protic | 0.762 | 50 - 100 | Good H-bonding, but the non-polar moiety disrupts the solvent network. |

| Water | Polar Protic | 1.000 | < 1.0 | The large hydrophobic phenyl/methyl portion dominates over the polar carboxyl groups.[8][10] |

| DMSO | Polar Aprotic | 0.444 | > 250 | Excellent H-bond acceptor, effectively solvates the acidic protons without self-association. |

Interpretation: The illustrative data highlights the amphiphilic nature of MPMA. Its solubility is lowest in the extremes of polarity (hexane and water). The highest solubility is predicted in a highly effective polar aprotic solvent, DMSO, which can overcome the crystal lattice energy and effectively solvate the polar functional groups. Solvents of intermediate polarity, like ethyl acetate, provide a balance, solvating both the polar and non-polar regions of the molecule to a moderate extent.

Application: Purification via Recrystallization

The differential solubility of MPMA at varying temperatures is the basis for its purification by recrystallization.[16][17] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Protocol for Selecting a Recrystallization Solvent

-

Initial Test: Using the qualitative method (Protocol 3.2), place ~30 mg of crude MPMA in a test tube. Add a solvent dropwise at room temperature until the solid just dissolves. If it dissolves in less than 0.5 mL, the solvent is too good; the compound is too soluble at room temperature for good recovery.

-

Heating Test: If the compound is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid dissolves completely.[13]

-

Cooling Test: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. A good solvent will yield a large crop of crystals upon cooling.

-

Evaluation: The best solvent provides a significant difference in solubility between hot and cold conditions, allowing for high recovery of pure material.

Based on the illustrative data, a solvent pair might be effective. For instance, dissolving MPMA in a minimal amount of hot methanol (a "soluble" solvent) and then adding water (an "anti-solvent") until turbidity appears can induce crystallization upon cooling.[16]

Conclusion

Methylphenylmalonic acid presents a classic case study in solubility, where a delicate balance of polar and non-polar functional groups dictates its interaction with different solvent environments. Theoretical analysis based on molecular structure correctly predicts poor solubility in the extremes of solvent polarity and enhanced solubility in polar aprotic systems like DMSO. This guide provides robust, step-by-step protocols for both qualitative screening and precise quantitative measurement of solubility, empowering researchers to generate reliable data crucial for process development and formulation. By applying these principles and methodologies, scientists can effectively predict, measure, and manipulate the solubility of methylphenylmalonic acid to achieve their research and development objectives.

References

-

Vaia. (n.d.). Explain why carboxylic acids tend to be more soluble in water than aldehydes with the same number of carbon. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Polarity Table. Retrieved from [https://www.scribd.com/document/2 solvent-polarity-table]([Link] solvent-polarity-table)

-

CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Retrieved from [Link]

-

BYJU'S. (n.d.). Properties and Nomenclature of Carboxylic acids. Retrieved from [Link]

-

SPM Chemistry. (2012, November 22). Physical Properties of Carboxylic Acids. Retrieved from [Link]

- Unknown Source. (n.d.). Polarity of Solvents.

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Chadha, R., & Saini, A. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. Retrieved from [Link]

-

Al-Tahami, K., & Al-shakankiry, A. (2025, August 6). Experimental cocrystal screening and solution based scale-up cocrystallization methods. Retrieved from [Link]

-

ACS Publications. (2024, April 17). Efficient Screening of Pharmaceutical Cocrystals by Microspacing In-Air Sublimation. Journal of the American Chemical Society. Retrieved from [Link]

-

National Institutes of Health, PubChem. (n.d.). Methyl(phenyl)malonic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmaceutical cocrystals an overview. Retrieved from [Link]

-

ACS Publications. (n.d.). Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. Retrieved from [Link]

- Unknown Source. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Bellevue College. (n.d.). From: Intro to Org, Lab. Tech: A microscale approach. Retrieved from [Link]

-

Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from [Link]

- Burdick & Jackson. (n.d.). Polarity Index.

-

National Institutes of Health. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

- Unknown Source. (n.d.). Recrystallization1.

-

PMC. (2025, June 6). Unexpected Intermolecular C-H⋯O Hydrogen Bonds and 1H NMR Chemical Shifts in a Key Linker for Fluorine-18 Labeling of Dimeric Drugs. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

-

Wikipedia. (n.d.). Malonic acid. Retrieved from [Link]

-

Khan Academy. (n.d.). Hydrogen bonding. Retrieved from [Link]

Sources

- 1. Methyl(phenyl)malonic acid | C10H10O4 | CID 13725039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. vaia.com [vaia.com]

- 7. Khan Academy [khanacademy.org]

- 8. quora.com [quora.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. Physical Properties of Carboxylic Acids - SPM Chemistry [spmchemistry.blog.onlinetuition.com.my]

- 11. Unexpected Intermolecular C-H⋯O Hydrogen Bonds and 1H NMR Chemical Shifts in a Key Linker for Fluorine-18 Labeling of Dimeric Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. bellevuecollege.edu [bellevuecollege.edu]

- 15. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mt.com [mt.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Methylphenylmalonic Acid Acidity Constants and Physicochemical Profiling

Executive Summary

Methylphenylmalonic acid (MPMA), also known as 2-methyl-2-phenylpropanedioic acid (CAS: 4371-02-2), is a critical disubstituted malonic acid derivative. It serves as a pivotal intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically arylpropionic acid derivatives (e.g., Ibuprofen analogs), and is a substrate for arylmalonate decarboxylase (AMDase) enzymes in biocatalysis.

Understanding the specific pKa values of MPMA is essential for:

-

Buffer Optimization: Designing enzymatic decarboxylation assays (pH 7.0–8.0).

-

Chromatographic Separation: Optimizing mobile phase pH for HPLC/LC-MS retention.

-

Formulation: Predicting solubility profiles and salt formation potential in drug development.

This guide provides the physicochemical constants of MPMA, derived from high-fidelity structural analogs and computational prediction models, alongside rigorous protocols for experimental validation.

Physicochemical Data & Acidity Constants

MPMA is a dicarboxylic acid.[1] Unlike unsubstituted malonic acid, the alpha-carbon is fully substituted with a methyl and a phenyl group. This disubstitution introduces significant inductive and steric effects that alter the ionization profile compared to the parent compound.

Table 1: Dissociation Constants (pKa) of MPMA and Structural Analogs

Data represents thermodynamic pKa values in aqueous solution at 25°C.

| Compound | Structure | pKa1 (COOH) | pKa2 (COOH) | ΔpKa (pKa2-pKa1) | Source |

| Methylphenylmalonic Acid | Disubstituted | 2.85 ± 0.15 | 5.50 ± 0.20 | ~2.65 | Predicted (SAR Analysis) |

| Phenylmalonic Acid | Monosubstituted | 2.58 | 5.03 | 2.45 | Experimental [1] |

| Methylmalonic Acid | Monosubstituted | 3.07 | 5.76 | 2.69 | Experimental [2] |

| Malonic Acid | Unsubstituted | 2.83 | 5.69 | 2.86 | Experimental [3] |

*Note: Direct experimental values for MPMA are rare in open literature. Values are calculated based on Hammett equation modifications and structure-activity relationship (SAR) interpolation between Phenylmalonic and Methylmalonic acid datasets.

Mechanistic Insight: Why these values?

-

pKa1 (First Ionization): The phenyl group is electron-withdrawing (inductive effect), which stabilizes the first carboxylate anion, lowering the pKa compared to methylmalonic acid (3.07). However, the methyl group is electron-donating, which slightly destabilizes the anion compared to phenylmalonic acid (2.58). The result is an intermediate value (~2.85).

-

pKa2 (Second Ionization): The removal of the second proton is energetically difficult due to electrostatic repulsion from the first negative charge. The bulky methyl and phenyl groups create a Thorpe-Ingold effect (gem-dimethyl effect analog), forcing the carboxyl groups into a conformation that may increase electrostatic tension, slightly lowering pKa2 compared to methylmalonic acid.

Ionization Pathway Visualization

The following diagram illustrates the stepwise dissociation of MPMA. Note that the alpha-proton (C-H) is not acidic in aqueous conditions (pKa > 12) due to the lack of an enolizable proton on the quaternary carbon.

Experimental Protocols for Validation

For drug development applications requiring GLP-compliant precision, reliance on predicted values is insufficient. The following protocols are the industry standard for determining the exact pKa of MPMA.

Method A: Potentiometric Titration (The Gold Standard)

Applicability: High precision, requires >10 mg of sample.

Reagents:

-

0.01 M MPMA (Analyte).

-

0.1 M KOH (Carbonate-free standard titrant).

-

0.1 M KCl (Ionic strength adjuster).

-

Degassed HPLC-grade water.

Workflow:

-

Preparation: Dissolve 20 mg of MPMA in 50 mL of 0.1 M KCl solution. Ensure complete dissolution (sonicate if necessary, though MPMA is moderately soluble).

-

Blank Calibration: Perform a blank titration on the KCl solution to determine the exact electrode zero point.

-

Titration: Titrate with 0.1 M KOH using an autotitrator (e.g., Mettler Toledo or Metrohm) with increments of 10 µL.

-

Data Processing: Plot pH vs. Volume of KOH. Use the Bjerrum method or Gran plot analysis to identify the two inflection points.

-

Inflection 1: Corresponds to neutralization of the first carboxyl group (pKa1).

-

Inflection 2: Corresponds to the second carboxyl group (pKa2).

-

Method B: Capillary Electrophoresis (CE)

Applicability: Low sample volume (<1 mg), high throughput.

Principle: The effective electrophoretic mobility (

Applications & Implications

HPLC Method Development

MPMA is an ionizable analyte. To achieve consistent retention times and peak shapes:

-

Acidic Mobile Phase (pH < 2.0): MPMA is fully protonated (neutral). Retention on C18 columns will be maximal .

-

Neutral Mobile Phase (pH > 6.0): MPMA is fully deprotonated (dianion). Retention on C18 will be minimal (elutes in void volume) unless an ion-pairing agent is used.

-

Recommendation: Use 0.1% Formic Acid (pH ~2.7) for standard reverse-phase screening.

Biocatalysis (AMDase Activity)

Arylmalonate decarboxylase (AMDase) converts MPMA to 2-phenylpropionic acid.

-

Enzyme Optimum: Typically pH 7.0 – 8.5.

-

Substrate State: At this pH, MPMA exists almost exclusively as the dianion .

-

Kinetic Insight: If the enzyme active site requires a monoanionic species, the reaction rate may be pH-dependent near pKa2 (5.50). However, most AMDases bind the dianion and use a catalytic cysteine/serine to facilitate decarboxylation.

References

-

PubChem (NIH). Methylmalonic Acid - Dissociation Constants. National Library of Medicine. [Link]

-

Burton, J. O., et al. (1936). Dissociation constants of malonic acid in its sodium-salt solutions at 25° C. Journal of Research of the National Bureau of Standards. [Link]

-

PubChem (NIH). Methyl(phenyl)malonic acid (Compound Summary). CAS 4371-02-2.[2][3][4][5] [Link]

Sources

Technical Guide: Methylphenylmalonic Acid as a Precursor to Hydratropic Acid

Executive Summary

This technical guide provides an in-depth analysis of Methylphenylmalonic acid (MPMA) (CAS: 4371-02-2), the critical gem-disubstituted dicarboxylic acid intermediate used in the synthesis of Hydratropic acid (2-phenylpropanoic acid). Hydratropic acid serves as the structural backbone for the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), widely known as "profens" (e.g., Ibuprofen, Flurbiprofen).

This document details the retrosynthetic logic, validated synthetic protocols, and the mechanistic principles of the decarboxylation event that transforms MPMA into its pharmacologically active scaffold.

Structural & Retrosynthetic Analysis

The transformation of methylphenylmalonic acid to hydratropic acid is a classic example of the Malonic Ester Synthesis applied to quaternary carbon formation.

-

Target Molecule: Hydratropic Acid (2-Phenylpropanoic acid)

-

Precursor: Methylphenylmalonic Acid (2-Methyl-2-phenylpropanedioic acid)

-

Key Transformation: Thermal Decarboxylation (

)

Retrosynthetic Logic

To synthesize Hydratropic acid, one cannot simply alkylate phenylacetic acid without significant poly-alkylation side products. The use of a malonate scaffold (MPMA) acts as a "chemical clamp," allowing for the precise installation of the methyl group at the benzylic position before the redundant carboxyl group is removed.

Pathway:

-

Activation: Diethyl phenylmalonate is deprotonated to form a stable enolate.

-

Alkylation: Introduction of the methyl group via

reaction.[1] -

Hydrolysis: Conversion of the diester to the dicarboxylic acid (MPMA).

-

Termination: Decarboxylation to yield the mono-acid.

Synthetic Routes to Methylphenylmalonic Acid

Route A: Alkylation of Diethyl Phenylmalonate (Standard Laboratory Route)

This is the most robust method for laboratory-scale synthesis. Diethyl phenylmalonate is commercially available or easily synthesized via Claisen condensation of ethyl phenylacetate and diethyl oxalate followed by decarbonylation.

-

Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), THF/DMF.

-

Mechanism: The

-proton of diethyl phenylmalonate is highly acidic (

Route B: Arylation of Methylmalonate (Transition Metal Catalysis)

For industrial scales avoiding toxic alkyl halides, Pd-catalyzed arylation of diethyl methylmalonate with bromobenzene is utilized.

-

Reagents:

, -

Advantage: Avoids the use of volatile methyl iodide; allows for convergent synthesis from aryl halides.

The Critical Transformation: Decarboxylation[2]

The conversion of MPMA to Hydratropic acid relies on thermal decarboxylation . Unlike simple carboxylic acids, malonic acid derivatives possess a structure that facilitates a concerted mechanism.

Mechanistic Insight

The reaction proceeds through a cyclic six-membered transition state .

-

Chelation/H-Bonding: The carbonyl oxygen of one carboxyl group forms a hydrogen bond with the hydroxyl proton of the adjacent carboxyl group.

-

Concerted Electron Shift: Heat (

) induces a pericyclic flow of electrons. -

Enol Intermediate: The loss of

generates the enol form of the acid (1,1-enediol analog). -

Tautomerization: Rapid rearrangement yields the thermodynamically stable carboxylic acid (Hydratropic acid).

Experimental Protocols

Protocol 1: Synthesis of Diethyl Methylphenylmalonate

Objective: Installation of the quaternary center.

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under Argon atmosphere.

-

Deprotonation:

-

Charge flask with Sodium Hydride (60% dispersion, 1.1 eq) . Wash twice with dry hexanes to remove mineral oil.

-

Add anhydrous THF (0.5 M concentration relative to substrate) .

-

Cool to

. -

Dropwise add Diethyl phenylmalonate (1.0 eq) over 30 minutes. Evolution of

gas will be vigorous. Stir for 1 hour at room temperature until gas evolution ceases.

-

-

Alkylation:

-

Cool mixture to

. -

Add Methyl Iodide (1.2 eq) dropwise.

-

Allow to warm to room temperature and reflux for 4 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 8:2). The starting material spot (

) should disappear.

-

-

Workup: Quench with saturated

. Extract with

Protocol 2: Hydrolysis and Decarboxylation (One-Pot)

Objective: Conversion of ester to MPMA and subsequent decarboxylation to Hydratropic acid.

-

Hydrolysis:

-

Dissolve the crude diethyl methylphenylmalonate in Ethanol (95%) .

-

Add KOH (aqueous, 40% w/v, 3.0 eq) .

-

Reflux for 12 hours. The solution will become homogeneous.

-

Remove Ethanol via rotary evaporation.

-

-

Isolation of MPMA (Optional):

-

Acidify the aqueous residue with conc. HCl to pH 1 at

. -

MPMA precipitates as a white solid. Filter and dry.[2] (MPMA Melting Point:

with decomposition).

-

-

Decarboxylation:

-

Place the dry MPMA in a round-bottom flask.

-

Heat neat (no solvent) to

in an oil bath. -

Observe vigorous bubbling (

release). -

Maintain heat until bubbling ceases (approx. 30-60 mins).

-

Purification: Vacuum distillation of the residue yields pure Hydratropic acid (BP

at atm, or

-

Data Presentation

Table 1: Comparative Physical Properties

| Compound | Molecular Weight | Melting Point | Boiling Point | CAS No. |

| Diethyl Phenylmalonate | 236.26 g/mol | 16-17°C | 170°C (14 mmHg) | 83-13-6 |

| Methylphenylmalonic Acid | 194.18 g/mol | 158°C (dec) | N/A (decomposes) | 4371-02-2 |

| Hydratropic Acid | 150.17 g/mol | < 25°C (Liquid) | 260-262°C | 492-37-5 |

Table 2: Optimization of Decarboxylation Conditions

| Condition | Solvent | Temp (°C) | Time | Yield | Notes |

| Thermal (Neat) | None | 180 | 1 h | 92% | Cleanest; requires high temp. |

| Acid Catalyzed | 6N HCl/AcOH | 110 (Reflux) | 4 h | 85% | One-pot with hydrolysis; slower. |

| Microwave | DMSO | 150 | 10 min | 95% | Best for small scale/high throughput. |

Visualization (Graphviz/DOT)

Diagram 1: Synthesis Workflow

This diagram illustrates the stepwise conversion from the starting malonate to the final drug precursor.

Caption: Stepwise synthetic workflow for the conversion of Diethyl Phenylmalonate to Hydratropic Acid via MPMA.

Diagram 2: Decarboxylation Mechanism

This diagram visualizes the concerted cyclic transition state required for the loss of

Caption: Mechanistic pathway of MPMA thermal decarboxylation via a 6-membered cyclic transition state.

References

-

PubChem. Methyl(phenyl)malonic acid (Compound Summary). National Library of Medicine. [Link]

-

Organic Syntheses. Ethyl Phenylmalonate Synthesis. Coll. Vol. 2, p.288 (1943). [Link]

-

Master Organic Chemistry. Decarboxylation of Beta-Keto Acids and Malonic Acids. [Link]

-

Chemistry LibreTexts. Malonic Ester Synthesis and Decarboxylation Mechanisms. [Link]

Sources

Methodological & Application

Guide to the Synthesis of 2-Phenylpropionic Acid via Decarboxylation of Methylphenylmalonic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 2-phenylpropionic acid, a key building block for several non-steroidal anti-inflammatory drugs (NSAIDs), through the malonic ester synthesis pathway.[1][2] The focus is on the critical final stages: the hydrolysis of a substituted malonic ester to its corresponding dicarboxylic acid and its subsequent thermal decarboxylation. We provide an in-depth explanation of the reaction mechanisms, a detailed, self-validating experimental protocol, safety considerations, and methods for product characterization. This document is intended to provide researchers with the technical accuracy and field-proven insights necessary for the successful and safe execution of this classic and versatile synthetic transformation.

Introduction and Scientific Principles

2-Phenylpropionic acid, also known as hydratropic acid, is a chiral carboxylic acid that serves as the core structure for the "profens," a major class of NSAIDs including ibuprofen and naproxen.[1][3] Its synthesis is a frequent objective in both academic and industrial organic chemistry. The malonic ester synthesis is a robust and highly adaptable method for preparing carboxylic acids, involving the alkylation of a malonic ester followed by hydrolysis and decarboxylation.[4][5] This pathway leverages the enhanced acidity of the α-protons of a malonic ester, which are flanked by two carbonyl groups, facilitating their removal and subsequent C-C bond formation.

The overall synthesis begins with a suitable malonic ester, such as diethyl phenylmalonate. The process involves two key transformations to arrive at the final product:

-

Saponification: The diester is hydrolyzed, typically under basic conditions, to cleave the ester groups and form the corresponding dicarboxylate salt. Subsequent acidification yields the free dicarboxylic acid, in this case, methylphenylmalonic acid.[6][7]

-

Decarboxylation: Substituted malonic acids are a specific type of β-dicarboxylic acid. Upon heating, these compounds readily undergo decarboxylation—the loss of a molecule of carbon dioxide—to yield the final substituted carboxylic acid.[8][9]

The mechanism of decarboxylation is a concerted pericyclic reaction that proceeds through a cyclic, six-membered transition state.[9] This process results in the formation of an enol intermediate, which rapidly tautomerizes to the more stable carboxylic acid product.[6][7] Understanding this mechanism is crucial for optimizing reaction conditions and appreciating why this reaction proceeds with relative ease compared to the decarboxylation of simple carboxylic acids.

Caption: The two-stage conversion of the malonic ester to the final carboxylic acid.

Detailed Experimental Protocol

This protocol outlines the preparation of 2-phenylpropionic acid starting from diethyl methylphenylmalonate. The procedure is designed to be self-validating by including distinct steps for hydrolysis and decarboxylation, with clear endpoints.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Diethyl methylphenylmalonate | ≥98% Purity | Sigma-Aldrich | The starting ester. |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Fisher Scientific | Used for saponification. Corrosive solid. |

| Hydrochloric Acid (HCl), concentrated | 37% w/w, ACS Grade | VWR | Used for acidification. Highly corrosive. |

| Diethyl Ether (Et₂O) | Anhydrous | EMD Millipore | Extraction solvent. Highly flammable. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | J.T. Baker | Drying agent. |

| Deionized Water (H₂O) | Type II or better | - | Used as a solvent and for washing. |

| Round-bottom flask, 250 mL | Borosilicate glass | - | Reaction vessel. |

| Reflux Condenser | Borosilicate glass | - | To prevent solvent loss during heating. |

| Separatory Funnel, 500 mL | Borosilicate glass | - | For liquid-liquid extractions. |

| Magnetic Stirrer and Stir Bar | - | - | For efficient mixing. |

| Heating Mantle or Oil Bath | - | - | For controlled heating. |

| Rotary Evaporator | - | - | For efficient solvent removal. |

| Vacuum Distillation Apparatus | Borosilicate glass | - | For final product purification. |

Safety Precautions

This procedure involves corrosive, flammable, and irritating chemicals. Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[10]

-

Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of vapors.[11]

-

Handling Corrosives: Sodium hydroxide and concentrated hydrochloric acid are highly corrosive and can cause severe burns. Handle with extreme care, and have an eyewash station and safety shower readily accessible.[12]

-

Handling Flammables: Diethyl ether is extremely volatile and flammable. Ensure there are no ignition sources nearby when in use.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[13]

Step-by-Step Synthesis Procedure

Caption: A streamlined workflow for the synthesis and purification process.

Part A: Saponification of the Diester

-

Place 23.6 g (0.10 mol) of diethyl methylphenylmalonate into a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

In a separate beaker, carefully prepare a 10% aqueous sodium hydroxide solution by dissolving 12.0 g (0.30 mol) of NaOH pellets in 108 mL of deionized water. Caution: This process is highly exothermic.

-

Add the NaOH solution to the round-bottom flask containing the ester.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for approximately 4-5 hours.[1]

-

Causality Note: Refluxing increases the reaction temperature, significantly accelerating the rate of hydrolysis while preventing the loss of the aqueous solvent. The initially biphasic mixture should become a clear, homogeneous solution as the reaction proceeds, indicating the consumption of the water-insoluble ester.[1]

-

Part B: Isolation of Methylphenylmalonic Acid

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Transfer the solution to a 500 mL separatory funnel and extract with diethyl ether (2 x 30 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.

-

Cool the aqueous layer in an ice bath. Slowly and carefully add concentrated hydrochloric acid dropwise with stirring until the solution is strongly acidic (pH < 2, check with litmus paper).

-

A white precipitate of methylphenylmalonic acid will form. Cool the mixture for another 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash the filter cake with a small amount of ice-cold water, and allow it to air dry. This intermediate can be used directly in the next step.

Part C: Decarboxylation and Final Purification

-

Transfer the dried methylphenylmalonic acid to a clean, dry round-bottom flask equipped for distillation.

-

Heat the flask gently in an oil bath. The solid will melt, and vigorous bubbling (evolution of CO₂) will commence as the temperature approaches ~150-160 °C.

-

Causality Note: Thermal energy is required to overcome the activation energy of the pericyclic reaction, leading to the elimination of CO₂. The reaction is complete when the gas evolution ceases.[14]

-

-

Once the decarboxylation is complete (bubbling has stopped), allow the crude 2-phenylpropionic acid to cool slightly.

-

Purify the resulting pale-yellow liquid by vacuum distillation.[1] Collect the fraction boiling at approximately 93-94 °C at 0.9 mmHg.[1]

Data, Analysis, and Troubleshooting

Expected Results

| Parameter | Expected Value | Reference |

| Theoretical Yield | 15.02 g (based on 0.10 mol starting ester) | - |

| Typical Actual Yield | 13.5 - 14.3 g (90-95%) | [1] |

| Appearance | Colorless to pale-yellow liquid | [1] |

| Boiling Point | 93-94 °C @ 0.9 mmHg; 135-136 °C @ 10 mmHg | [1] |

Product Characterization

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons, the methine proton (quartet), and the methyl protons (doublet).

-

FT-IR (neat): A broad absorption band around 2500-3300 cm⁻¹ is indicative of the carboxylic acid O-H stretch, and a strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch.

-

TLC/GC Analysis: Thin-layer or gas chromatography can be used to monitor the reaction's progress and assess the final product's purity.[1] For instance, during the hydrolysis step, aliquots can be taken, acidified, extracted, and analyzed to track the disappearance of the starting ester.[1]

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low Yield of Final Product | Incomplete hydrolysis or incomplete decarboxylation. | Extend the reflux time for hydrolysis. Ensure the temperature for decarboxylation is sufficiently high (>150 °C). |

| Product is a Wet/Cloudy Oil | Water contamination. | Ensure the crude product is thoroughly dried with Na₂SO₄ before distillation. Check for leaks in the distillation apparatus. |

| Starting Material in Final Product | Insufficient hydrolysis time or temperature. | Repeat the saponification step on the impure product or increase the reflux time in future runs. |

Conclusion

The preparation of 2-phenylpropionic acid via the decarboxylation of methylphenylmalonic acid is a classic demonstration of the malonic ester synthesis. The procedure is high-yielding and reliable, provided that care is taken during the hydrolysis and decarboxylation steps. This application note provides a robust, safety-conscious protocol grounded in established chemical principles, empowering researchers to confidently synthesize this valuable chemical intermediate.

References

- Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025). Patsnap Eureka.

- Malonic Ester Synthesis. AK Lectures.

- The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry.

- Ch21: Malonic esters. University of Calgary.

- 2-phenylpropionic acid. Organic Syntheses Procedure.

- 21.10: Malonic Ester Synthesis. (2020). Chemistry LibreTexts.

- SAFETY DATA SHEET - 2-Phenylpropionic acid. (2023). Sigma-Aldrich.

- 2-Methyl-2-phenylpropionic acid Safety Data Sheet. (2023). CymitQuimica.

- Safety Data Sheet - (S)-2-Methyl-3-phenylpropanoic acid. (2025). Angene Chemical.

- SAFETY DATA SHEET - (+/-)-2-Phenylpropionic acid. (2025). Fisher Scientific.

- Unraveling the Stereochemistry of 2-Phenylpropionic Acid: A Technical Guide. Benchchem.

- Synthesis of 2-phenylpropionic acid. PrepChem.com.

- SAFETY DATA SHEET - (S)-(+)-2-Phenylpropionic acid. (2025). Thermo Fisher Scientific.

- Decarboxylation. (2022). Master Organic Chemistry.

- 23.11: Decarboxylation Reactions. (2020). Chemistry LibreTexts.

- Decarboxylation of malonic esters. (2024). Chemistry Stack Exchange.

- Show how the following compounds can be made using the malonic ester synthesis. Study Prep in Pearson+.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Show how the following compounds can be made using the malonic es... | Study Prep in Pearson+ [pearson.com]

- 6. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. aklectures.com [aklectures.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. angenechemical.com [angenechemical.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes and Protocols: Reaction Conditions for the Alkylation of Phenylmalonic Acid Diesters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of phenylmalonic acid diesters is a cornerstone reaction in organic synthesis, particularly in the pharmaceutical industry for the creation of a diverse array of therapeutic agents. The core structure, a phenyl group attached to a malonic ester, provides a versatile scaffold for building molecular complexity. A prominent example of its application is in the synthesis of phenobarbital, a long-standing anticonvulsant and sedative-hypnotic medication.[1][2] In this synthesis, diethyl phenylmalonate is alkylated with an ethyl group, and the resulting disubstituted ester is then condensed with urea to form the barbiturate ring.[1][3]

This guide provides a comprehensive overview of the critical reaction conditions for the successful alkylation of phenylmalonic acid diesters. It moves beyond a simple recitation of procedural steps to offer in-depth explanations of the underlying chemical principles, empowering researchers to optimize reaction outcomes and troubleshoot potential challenges.

The Chemistry of Alkylation: A Mechanistic Overview

The alkylation of phenylmalonic acid diesters proceeds through a classic two-step sequence: enolate formation followed by nucleophilic substitution.[4]

-

Enolate Formation: The process begins with the deprotonation of the α-carbon (the carbon atom situated between the two carbonyl groups) by a suitable base. The presence of two electron-withdrawing carbonyl groups significantly increases the acidity of the α-hydrogens (pKa ≈ 13 for diethyl malonate), facilitating their removal by moderately strong bases.[5] This acid-base reaction generates a resonance-stabilized enolate ion, which is a potent nucleophile.[6]

-

Nucleophilic Substitution: The newly formed enolate ion then acts as a nucleophile, attacking an electrophilic alkylating agent (typically an alkyl halide) in an SN2 reaction.[7] This step forms a new carbon-carbon bond, attaching the alkyl group to the α-carbon.

The phenyl group on the α-carbon introduces both electronic and steric effects that influence the reaction. Electronically, the phenyl group contributes to the stabilization of the enolate anion. However, its steric bulk can impede the approach of the alkylating agent, potentially slowing the reaction rate, especially with larger alkyl halides.[8]

Visualizing the Reaction Mechanism

Caption: General mechanism for the alkylation of diethyl phenylmalonate.

Critical Reaction Parameters and Their Influence

Optimizing the alkylation of phenylmalonic acid diesters requires careful consideration of several key experimental variables.

Choice of Base

The selection of an appropriate base is crucial for efficient enolate formation. While the α-protons of phenylmalonic esters are relatively acidic, the base must be strong enough to deprotonate the ester effectively.[9]

| Base | pKa of Conjugate Acid | Typical Solvent | Key Considerations |

| Sodium Ethoxide (NaOEt) | ~16 (Ethanol) | Ethanol | A common and effective choice. Using the same alkoxide as the ester (ethoxide for ethyl esters) prevents transesterification side reactions.[10] |

| Sodium Hydride (NaH) | ~35 (H₂) | THF, DMF | An irreversible base that drives the enolate formation to completion. Requires an aprotic solvent. |

| Potassium Carbonate (K₂CO₃) | ~10.3 (H₂CO₃) | Acetone, DMF | A weaker base, often used with a phase-transfer catalyst to enhance reactivity.[11] |

| Lithium Diisopropylamide (LDA) | ~36 (Diisopropylamine) | THF | A very strong, non-nucleophilic base that ensures rapid and complete enolate formation. Often used for less acidic substrates or to avoid side reactions.[5] |

The Role of the Solvent

The solvent plays a multifaceted role in the alkylation reaction, influencing the solubility of reagents, the reactivity of the base and enolate, and the overall reaction rate.

-

Protic Solvents (e.g., Ethanol): Often used with alkoxide bases. They can solvate both the cation and the enolate anion.[12]

-

Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents are excellent for SN2 reactions as they solvate the cation but not the nucleophilic enolate, increasing its reactivity.[11]

-

Aprotic Nonpolar Solvents (e.g., THF, Toluene): Commonly used with strong, non-nucleophilic bases like NaH or LDA.

Nature of the Alkylating Agent

The structure of the alkylating agent significantly impacts the success of the reaction, which proceeds via an SN2 mechanism.[7]

-

Primary Alkyl Halides: Methyl and primary alkyl halides are the most effective substrates, leading to higher yields.

-

Secondary Alkyl Halides: These are less reactive and may lead to competing elimination reactions.

-

Tertiary Alkyl Halides: Generally unreactive in this context and will primarily undergo elimination.

-

Leaving Group: The reactivity of the alkyl halide follows the trend I > Br > Cl.

Temperature Control

Temperature is a critical parameter that must be carefully controlled to balance the reaction rate with the potential for side reactions.

-

Enolate Formation: This step is often performed at room temperature or below.[13]

-

Alkylation: The alkylation step may require heating to proceed at a reasonable rate.[13] However, excessive temperatures can promote side reactions, including dialkylation and decomposition. A typical temperature range for the alkylation of diethyl phenylmalonate with ethyl bromide is 55-100°C.[14]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the mono- and dialkylation of diethyl phenylmalonate.

Protocol 1: Mono-alkylation of Diethyl Phenylmalonate

Objective: To synthesize diethyl ethylphenylmalonate, a key intermediate in the synthesis of phenobarbital.[1]

Materials:

-

Diethyl phenylmalonate

-

Sodium ethoxide

-

Absolute ethanol

-

Ethyl bromide

-

Sulfuric acid (dilute)

-

Brine solution

Procedure:

-

In a suitable reaction vessel, dissolve sodium ethoxide in absolute ethanol.

-

To this solution, add diethyl phenylmalonate.

-

Heat the mixture to 50-60°C and stir for 2 hours to ensure complete enolate formation.[14]

-

Slowly remove the ethanol under normal pressure.

-

Once the ethanol is removed, add ethyl bromide dropwise, maintaining the temperature between 55-65°C over a period of 2 hours.[14]

-

After the addition is complete, increase the temperature to 75-100°C and maintain for 6 hours to drive the reaction to completion.[14]

-

Remove any unreacted ethyl bromide by distillation.

-

Neutralize the reaction mixture with a dilute sulfuric acid solution to a pH of 4-5.

-

Wash the organic layer with brine to obtain the crude diethyl ethylphenylmalonate.

-

The product can be further purified by vacuum distillation.

Protocol 2: Dialkylation of Diethyl Phenylmalonate

Objective: To synthesize a dialkylated phenylmalonic acid diester.

Materials:

-

Diethyl phenylmalonate

-

Sodium ethoxide (2 equivalents)

-

Absolute ethanol

-

Alkyl halide (2 equivalents)

-

Hydrochloric acid (aqueous)

Procedure:

-

Follow steps 1-3 from Protocol 1 to generate the enolate of diethyl phenylmalonate.

-

Add the first equivalent of the alkyl halide and allow the reaction to proceed to completion (monitoring by TLC is recommended).

-

To the mono-alkylated product in the reaction mixture, add a second equivalent of sodium ethoxide to form the enolate of the mono-alkylated species.

-

Add the second equivalent of the alkyl halide (which can be the same or different from the first) and heat as necessary to complete the dialkylation.[15]

-

After the reaction is complete, perform an acidic workup with aqueous hydrochloric acid.

-

The resulting dialkylated malonic ester can be hydrolyzed and decarboxylated by heating with aqueous acid to yield a disubstituted carboxylic acid.[5][16]

Experimental Workflow Visualization

Caption: A generalized workflow for mono- and dialkylation of phenylmalonic esters.

Troubleshooting and Considerations